N-tert-butylbenzenesulfonamide
Overview
Description
N-tert-butylbenzenesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in organic synthesis and medicinal chemistry. The tert-butyl group attached to the nitrogen atom of the sulfonamide moiety can influence the physical and chemical properties of the compound, as well as its reactivity in chemical reactions.
Synthesis Analysis
The synthesis of N-tert-butylbenzenesulfonamide derivatives can be achieved through various methods. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used as intermediates for the asymmetric synthesis of amines . Another approach involves the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, which are precursors to nitrogenous heterocycles .
Molecular Structure Analysis
The molecular structure of N-tert-butylbenzenesulfonamide and its derivatives can be analyzed using various spectroscopic techniques and theoretical calculations. Quantum chemical calculations have been applied to similar compounds to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation . Additionally, density functional theory (DFT) has been used to calculate vibrational frequencies, geometric parameters, and other molecular properties of related sulfonamide compounds .
Chemical Reactions Analysis
N-tert-butylbenzenesulfonamide can act as a catalyst in the oxidation of alcohols to their corresponding carbonyl compounds using N-chlorosuccinimide . This catalytic oxidation is mild and preserves sensitive functional groups in the alcohols. The mechanism involves the chlorination of the sulfenamide, which then oxidizes the alcohols in the presence of potassium carbonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-tert-butylbenzenesulfonamide derivatives can be characterized by their spectroscopic data and theoretical calculations. For example, the N-phenylbenzenesulfonamide (NPBS) compound has been studied for its vibrational spectra, UV-Vis absorption, and NMR spectroscopy. Theoretical calculations have provided insights into the molecule's stability, hyper conjugative interactions, and charge delocalization . The luminescent properties of metal complexes with related sulfonamide ligands have also been investigated, demonstrating potential applications in electroluminescent devices .
Scientific Research Applications
Catalyst in Oxidation Reactions
N-tert-butylbenzenesulfonamide derivatives, such as 4-tert-butylbenzenesulfonamide, have been used as substituents in iron phthalocyanine compounds. These compounds are crucial in designing potential oxidation catalysts due to their remarkable stability under oxidative conditions. For instance, in the oxidation of cyclohexene using H2O2 as the oxidant, the main product is allylic ketone, 2-cyclohexen-1-one. Similarly, styrene oxidation primarily leads to the formation of benzaldehyde (Umit Işci et al., 2014).
Synthesis of Disubstituted and Spiro Five-Membered Benzosultams
N-tert-butylbenzenesulfonamide is involved in the synthesis of carbinol sulfonamides, which undergo cyclization to form disubstituted and spiro five-membered benzosultams. This process is mediated by TMSCl–NaI–MeCN reagent, resulting in high yields of these compounds (Zhaopeng Liu et al., 2002).
Catalytic Oxidation of Alcohols
N-tert-butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding aldehydes and ketones is another application. This process efficiently uses N-chlorosuccinimide (NCS) at controlled temperatures ranging from 0°C to room temperature, without damaging functional groups in alcohols. The method is particularly effective for alcohols that form labile aldehydes due to its mild reaction conditions (J. Matsuo et al., 2003).
Quantum-Chemical Calculations and Antioxidant Activity
In theoretical studies, N-tert-butylbenzenesulfonamide derivatives, like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, have been used to define their optimized state, predict free energy, and distinguish molecular orbitals participating in spectrum formation. These compounds exhibit potential antioxidant activity (Sun Peiming et al., 2022).
Synthesis of Chiral Fluorinating Agents
N-tert-butylbenzenesulfonamide is also used in the synthesis of novel chiral fluorinating agents. This involves treatment with BuLi, followed by a sequence of reactions leading to the formation of N-sulfonylimine and subsequent fluorination to produce chiral N-F agents (Huiliang Sun et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-tert-butylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBXANSXRGVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310693 | |
Record name | N-tert-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butylbenzenesulfonamide | |
CAS RN |
2512-24-5 | |
Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 230371 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2512-24-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-tert-butylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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